3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c1-22-13-3-2-11(10-12(13)15)23(20,21)17-6-7-18-8-9-19-14(18)4-5-16-19/h2-5,8-10,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKKHARLLOINJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach begins with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine and methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorinated and methoxylated benzene ring may enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methoxy-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide (BJ14741)
- Structural Differences : Replaces the 3-fluoro substituent with a 2-methyl group.
- Electron Effects: Fluorine’s electronegativity enhances hydrogen-bonding capacity, which may improve target affinity in the 3-fluoro analog .
- Biological Relevance : Methyl groups are metabolically stable but may reduce interactions with polar binding pockets.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Structural Differences: Features a pyrazolo[3,4-d]pyrimidine core and chromenone system instead of pyrazoloimidazole.
- Impact on Properties: Molecular Weight: Higher (589.1 g/mol vs. ~334 g/mol for the target compound), likely reducing bioavailability.
- Functional Groups : The amide linker may confer different pharmacokinetic profiles compared to sulfonamides.
1-{7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one
- Structural Differences : Substitutes the sulfonamide-ethyl-benzene moiety with an acetyl group and iodine at the 7-position.
- Impact on Properties :
Triazolo[1,5-a]pyrimidine Derivatives ()
- Core Heterocycle : Replaces pyrazoloimidazole with triazolopyrimidine.
- Biological Activity : Demonstrated herbicidal and antiviral properties, suggesting divergent target specificity.
- Substituent Effects : Thione and Schiff base groups in these analogs enhance metal-binding capacity, unlike the sulfonamide’s polar interactions .
Data Table: Key Comparative Properties
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| 3-Fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide | Pyrazoloimidazole | 3-F, 4-OCH3, sulfonamide | ~334 | High electronegativity, moderate solubility |
| BJ14741 | Pyrazoloimidazole | 2-CH3, 4-OCH3, sulfonamide | 334.39 | Increased hydrophobicity |
| Example 53 (Pyrazolopyrimidine-chromenone) | Pyrazolo[3,4-d]pyrimidine | Fluorophenyl, amide | 589.1 | High melting point, low solubility |
| 1-{7-Iodo-pyrazoloimidazol-1-yl}ethan-1-one | Pyrazoloimidazole | 7-I, acetyl | N/A | Bulky substituent, electrophilic |
| Triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones | Triazolopyrimidine | Thione, Schiff base | ~300–350 | Metal-binding, antiviral activity |
Research Findings and Implications
- Electronic Effects : Fluorine and methoxy groups in the target compound optimize electronic interactions for target binding, outperforming methyl or iodine analogs in polar environments .
- Bioavailability: Lower molecular weight (~334 g/mol) compared to chromenone derivatives (~589 g/mol) may enhance membrane permeability and oral absorption .
- Synthetic Feasibility : The use of cross-coupling reactions (e.g., Suzuki-Miyaura) for pyrazoloimidazole assembly is well-documented, supporting scalable synthesis .
Biological Activity
The compound 3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrazole moiety. Its biological activities are of significant interest due to potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Anti-inflammatory Activity
Recent studies have shown that compounds with similar structures exhibit promising anti-inflammatory properties. For instance, derivatives containing the pyrazole ring have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Study Findings : A series of pyrazole derivatives demonstrated IC50 values ranging from 5.40 µM to 69.15 µM against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively documented. The compound's structure suggests it may interact with various molecular targets involved in cancer cell proliferation.
- Case Studies :
The proposed mechanism of action for compounds like this compound involves:
- Inhibition of Kinase Activity : Many pyrazole derivatives act as kinase inhibitors, disrupting signaling pathways that promote tumor growth.
- COX Inhibition : The inhibition of COX enzymes reduces the production of pro-inflammatory mediators.
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps and methodologies for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrazoloimidazole core followed by coupling with the sulfonamide-bearing benzene ring. Key steps include:
- Nucleophilic substitution to introduce the ethyl linker between the pyrazoloimidazole and sulfonamide groups .
- Use of N,N-dimethylformamide (DMF) as a solvent and K₂CO₃ as a base to facilitate reactions, ensuring optimal yield and purity .
- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for monitoring reaction progress and purification .
Q. How should researchers characterize the compound’s structural integrity?
Essential analytical techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy : To confirm the positions of fluorine, methoxy, and sulfonamide groups via ¹⁹F NMR and ¹H/¹³C NMR .
- Mass spectrometry (MS) : For verifying molecular weight and fragmentation patterns, especially given the compound’s fluorine and heterocyclic moieties .
- Elemental analysis : To validate purity by comparing calculated vs. experimental carbon, hydrogen, and nitrogen percentages .
Q. What preliminary assays are recommended to assess biological activity?
- In vitro enzyme inhibition assays : Target enzymes like tyrosinase or kinases, given the sulfonamide group’s known role in enzyme binding .
- Cellular viability assays (e.g., MTT): To evaluate cytotoxicity using cancer or normal cell lines .
- Docking studies : Preliminary computational modeling to predict interactions with biological targets (e.g., ATP-binding pockets) .
Advanced Research Questions
Q. How can structural analogs guide structure-activity relationship (SAR) studies?
Compare derivatives with variations in:
- Pyrazoloimidazole substituents : Replace fluorine or methoxy groups with halogens (e.g., chlorine) or electron-withdrawing groups to modulate activity .
- Sulfonamide linkage : Test ethyl vs. propyl linkers to assess flexibility and target binding .
- Biological activity profiling : Use parallel synthesis to generate analogs and screen against diverse targets (e.g., kinases, GPCRs) .
Q. What experimental strategies resolve contradictions in reported biological data?
- Dose-response curves : Confirm activity across multiple concentrations to rule out false positives/negatives .
- Orthogonal assays : Validate enzyme inhibition results with cellular assays (e.g., Western blotting for downstream target phosphorylation) .
- Meta-analysis of structural analogs : Identify trends in activity across compounds with shared motifs (e.g., sulfonamide-pyrazole hybrids) .
Q. How can synthesis yield be optimized while maintaining scalability?
- Catalyst screening : Test palladium or copper catalysts for coupling reactions to reduce side products .
- Solvent optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) if compatible with reaction conditions .
- Flow chemistry : Evaluate continuous synthesis for high-throughput production of intermediates .
Q. What advanced techniques elucidate the compound’s pharmacokinetic (PK) properties?
- Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
- Plasma protein binding studies : Employ equilibrium dialysis to measure free fraction, critical for dose prediction .
- In vivo PK profiling : Monitor half-life and bioavailability in rodent models via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
